6-Chloro-4-ethynylpyridazin-3-amine
Overview
Description
6-Chloro-4-ethynylpyridazin-3-amine is a heterocyclic compound with the molecular formula C6H4ClN3. It is part of the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-ethynylpyridazin-3-amine typically involves the reaction of 6-chloropyridazine with ethynylating agents under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 6-chloropyridazine is reacted with an ethynylating agent in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-ethynylpyridazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized to form various functional groups, or reduced to form alkenes or alkanes.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridazines.
Oxidation and Reduction Reactions: Products include alcohols, ketones, alkenes, and alkanes.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
6-Chloro-4-ethynylpyridazin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4-ethynylpyridazin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ethynyl group can participate in π-π interactions or covalent bonding with target molecules, while the pyridazine ring can engage in hydrogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridazine: Lacks the ethynyl group, making it less versatile in coupling reactions.
4-Ethynylpyridazine: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
6-Chloro-4-ethynylpyrimidine: Contains a different nitrogen arrangement, leading to different chemical properties and reactivity.
Uniqueness
6-Chloro-4-ethynylpyridazin-3-amine is unique due to the presence of both the chlorine and ethynyl groups, which provide a combination of reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
6-chloro-4-ethynylpyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c1-2-4-3-5(7)9-10-6(4)8/h1,3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFUWIRKULGUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NN=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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